molecular formula C9H9F2N B10847529 cis-2-(Para-fluorophenyl)cyclopropylamine

cis-2-(Para-fluorophenyl)cyclopropylamine

Cat. No.: B10847529
M. Wt: 169.17 g/mol
InChI Key: JCUGJWBVZNWAIJ-BDAKNGLRSA-N
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Description

Cis-2-(para-fluorophenyl)cyclopropylamine is a small molecular compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a cyclopropylamine core with a para-fluorophenyl substituent, making it an interesting subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-2-(para-fluorophenyl)cyclopropylamine typically involves multiple steps, including cyclopropanation and subsequent functional group modifications. One common method involves the cyclopropanation of 3-aryl-2-vinyl-3-(methoxy)isoindol-1-one using dibromofluoromethane with saturated aqueous potassium hydroxide solution in the presence of 18-crown-6 in dichloromethane. This is followed by the removal of a bromine atom from the formed bromofluorocyclopropane derivative using Raney nickel .

Industrial Production Methods

Industrial production methods for cyclopropylamines, including this compound, often utilize phase transfer catalysis (PTC) to enhance reaction efficiency. For example, cyclopropylamine can be synthesized from γ-butyrolactone and isopropanol through a series of steps: ring-opening esterification, cyclization, hydrolysis, acylation, and Hofmann degradation. PTC is employed in the cyclization and hydrolysis steps to achieve high yields under mild conditions .

Chemical Reactions Analysis

Types of Reactions

Cis-2-(para-fluorophenyl)cyclopropylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The para-fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include dibromofluoromethane, potassium hydroxide, and Raney nickel for cyclopropanation and dehalogenation reactions. Conditions often involve the use of dichloromethane as a solvent and phase transfer catalysts to facilitate the reactions .

Major Products

Major products formed from these reactions include various substituted cyclopropylamines and their derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Cis-2-(para-fluorophenyl)cyclopropylamine has a wide range of scientific research applications:

Mechanism of Action

Cis-2-(para-fluorophenyl)cyclopropylamine exerts its effects primarily through the inhibition of monoamine oxidases (MAO) and lysine-specific demethylase (LSD1). The compound forms a covalent adduct with the flavin cofactor of MAO, leading to irreversible inhibition of the enzyme. This inhibition affects the metabolism of neurotransmitters and other amines, making it a valuable tool for studying neurochemical processes and developing therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cis-2-(para-fluorophenyl)cyclopropylamine is unique due to its cis configuration and the presence of a para-fluorophenyl group, which imparts distinct chemical and biological properties. This configuration enhances its selectivity and potency as an MAO inhibitor compared to other cyclopropylamines .

Properties

Molecular Formula

C9H9F2N

Molecular Weight

169.17 g/mol

IUPAC Name

(1R,2S)-2-fluoro-2-(4-fluorophenyl)cyclopropan-1-amine

InChI

InChI=1S/C9H9F2N/c10-7-3-1-6(2-4-7)9(11)5-8(9)12/h1-4,8H,5,12H2/t8-,9+/m1/s1

InChI Key

JCUGJWBVZNWAIJ-BDAKNGLRSA-N

Isomeric SMILES

C1[C@H]([C@]1(C2=CC=C(C=C2)F)F)N

Canonical SMILES

C1C(C1(C2=CC=C(C=C2)F)F)N

Origin of Product

United States

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